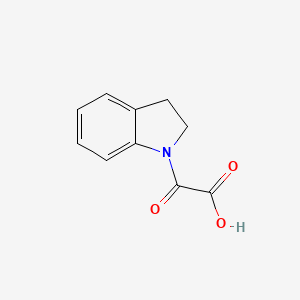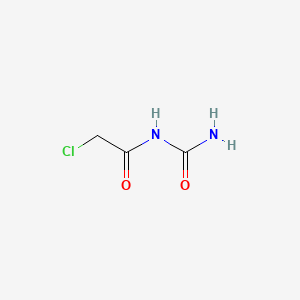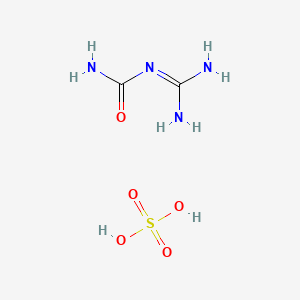
3-苯基-1,2,4-噁二唑-5-胺
描述
3-Phenyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. This compound has a unique structure that makes it an attractive target for synthesis and research.
科学研究应用
抗癌活性
3-苯基-1,2,4-噁二唑-5-胺衍生物在抗癌研究中展现出显著潜力。Yakantham、Sreenivasulu和Raju(2019年)的研究合成了该化合物的衍生物,并测试了它们对包括乳腺癌、肺癌、前列腺癌等在内的各种人类癌细胞系的有效性。这些化合物在所有测试的细胞系中表现出有希望的活性 (Yakantham, Sreenivasulu, & Raju, 2019)。
合成技术
对3-苯基-1,2,4-噁二唑-5-胺及其衍生物的合成研究一直是科学研究的焦点。例如,Buscemi、Pace和Vivona(2000年)探索了合成全氟烷基-1,2,4-噁二唑的光化学方法,突出了化学合成中的先进技术 (Buscemi, Pace, & Vivona, 2000)。
化学反应和相互作用
研究了3-苯基-1,2,4-噁二唑-5-胺在各种化学环境中的行为,以了解其反应性。D’Anna等人(2005年)研究了离子液体中重排的动力学,提供了有关该化合物在不同溶剂中的化学相互作用和稳定性的见解 (D’Anna等人,2005年)。
光反应性和氟化结构的合成
该化合物在氟化结构的合成和光反应性方面也是研究的课题。Pace等人(2004年)研究了3-N-烷基氨基-5-全氟烷基-1,2,4-噁二唑的光化学,揭示了其在氟化杂环合成中的潜力 (Pace et al., 2004)。
抗菌活性
在抗菌研究领域,该化合物显示出有希望的结果。Hu等人(2005年)合成了含有噁二唑的新化合物,并评估了它们的抗菌活性,展示了其在开发抗菌药物中的潜力 (Hu et al., 2005)。
抗真菌活性
Nimbalkar等人(2016年)合成了一系列衍生物,并评估了它们对各种致病菌株的抗真菌活性,进一步突显了该化合物在制药应用中的多功能性 (Nimbalkar et al., 2016)。
作用机制
Target of Action
3-Phenyl-1,2,4-oxadiazol-5-amine is a type of 1,2,4-oxadiazole derivative. These compounds have been synthesized by several research groups as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They are also known to exhibit a broad spectrum of agricultural biological activities . The primary targets of these compounds are typically the pathogens causing these diseases.
Mode of Action
The mode of action of 3-Phenyl-1,2,4-oxadiazol-5-amine involves its interaction with its targets, leading to changes that inhibit the growth or activity of the pathogens. Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . This property allows them to interact effectively with their targets.
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can affect a variety of biochemical pathways in pathogens, leading to their anti-infective effects .
Pharmacokinetics
N-substituted amidoxime derivatives, which include 1,2,4-oxadiazole derivatives, have been introduced as prodrug candidates to achieve good cell permeability and oral bioavailability .
Result of Action
The result of the action of 3-Phenyl-1,2,4-oxadiazol-5-amine is the inhibition of the growth or activity of the pathogens it targets. This leads to its anti-infective effects . Some 1,2,4-oxadiazole derivatives have also shown significant anticancer activity .
生化分析
Biochemical Properties
3-Phenyl-1,2,4-oxadiazol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission . Additionally, 3-Phenyl-1,2,4-oxadiazol-5-amine exhibits binding interactions with nucleic acids and globular proteins, which can affect cellular processes and signaling pathways .
Cellular Effects
The effects of 3-Phenyl-1,2,4-oxadiazol-5-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins . Furthermore, 3-Phenyl-1,2,4-oxadiazol-5-amine affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 3-Phenyl-1,2,4-oxadiazol-5-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits the activity of thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exerting its anticancer effects . Additionally, 3-Phenyl-1,2,4-oxadiazol-5-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Phenyl-1,2,4-oxadiazol-5-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Phenyl-1,2,4-oxadiazol-5-amine remains stable under physiological conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 3-Phenyl-1,2,4-oxadiazol-5-amine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anticancer and anti-inflammatory activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
3-Phenyl-1,2,4-oxadiazol-5-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular energy balance and homeostasis .
Transport and Distribution
The transport and distribution of 3-Phenyl-1,2,4-oxadiazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, 3-Phenyl-1,2,4-oxadiazol-5-amine can accumulate in certain tissues, influencing its therapeutic and toxic effects .
Subcellular Localization
3-Phenyl-1,2,4-oxadiazol-5-amine exhibits specific subcellular localization, which affects its activity and function. The compound is often directed to the nucleus, where it interacts with DNA and transcription factors . Post-translational modifications, such as phosphorylation, can influence its localization and stability, thereby modulating its biological effects .
属性
IUPAC Name |
3-phenyl-1,2,4-oxadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHVJUCGKWKRTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190100 | |
| Record name | 1,2,4-Oxadiazol-5-amine, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3663-37-4 | |
| Record name | 3-Phenyl-1,2,4-oxadiazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3663-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Oxadiazol-5-amine, 3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Oxadiazol-5-amine, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-3-phenyl-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINO-3-PHENYL-1,2,4-OXADIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYD2ZT7XL9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate](/img/structure/B1359972.png)

![3-(5-{[(3-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359974.png)
![3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359975.png)
![4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid](/img/structure/B1359981.png)
![{2-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine](/img/structure/B1359982.png)








